molecular formula C11H12Cl2N2 B12637751 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride CAS No. 1172287-68-1

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride

Cat. No.: B12637751
CAS No.: 1172287-68-1
M. Wt: 243.13 g/mol
InChI Key: YVGLVFNMMAXQHB-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride (CAS: 1172770-99-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃Cl₂N₃ and a molecular weight of 258.15 g/mol . Structurally, it features a quinoline backbone substituted with amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups at positions 2, 5, 3, and 8, respectively. This compound is commonly utilized as an intermediate in pharmaceutical synthesis and chemical research due to its reactivity and functional versatility .

Properties

CAS No.

1172287-68-1

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

5-chloro-3,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8;/h3-5H,1-2H3,(H2,13,14);1H

InChI Key

YVGLVFNMMAXQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride typically involves the chlorination of 3,8-dimethylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-amino-5-chloro-3,8-dimethylquinoline hydrochloride can be better understood by comparing it with analogs. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups CAS Number
2-Amino-5-chloro-3,8-dimethylquinoline HCl C₁₁H₁₃Cl₂N₃ 258.15 5-Cl, 3,8-CH₃, 2-NH₂ Amino, chloro, methyl 1172770-99-8
2-Amino-6-chloro-3,8-dimethylquinoline C₁₁H₁₁ClN₂ 206.67 6-Cl, 3,8-CH₃, 2-NH₂ Amino, chloro, methyl 948293-28-5
2-Amino-3,6-dimethylquinoline HCl C₁₁H₁₄ClN₂ 217.70 3,6-CH₃, 2-NH₂ Amino, methyl 1170838-15-9
2-Chloro-3,8-dimethylquinoline C₁₁H₁₀ClN 191.66 2-Cl, 3,8-CH₃ Chloro, methyl 108097-04-7
3-(Chloromethyl)quinoline HCl C₁₀H₉Cl₂N 214.09 3-CH₂Cl Chloromethyl 21863-56-9
5-Amino-8-quinolinol dihydrochloride C₉H₁₀Cl₂N₂O 245.10 5-NH₂, 8-OH Amino, hydroxyl 1375477-15-8

Key Comparative Findings

Positional Isomerism Effects :

  • The 5-chloro isomer (target compound) exhibits distinct reactivity compared to the 6-chloro analog (CAS: 948293-28-5). For instance, the position of chlorine affects electronic distribution, altering solubility and interaction with biological targets .

Functional Group Variations: Replacement of the amino group with a chloromethyl group (e.g., 3-(chloromethyl)quinoline HCl, CAS: 21863-56-9) significantly reduces basicity and increases electrophilicity, making it more reactive in alkylation reactions .

Methyl vs. Ethyl Substituents: 2-Amino-3-ethyl-8-methylquinoline HCl (CAS: 1172880-06-6) demonstrates increased lipophilicity compared to the methyl-substituted target compound, impacting membrane permeability in pharmacological applications .

Hydroxyquinoline Analogs: 5-Amino-8-quinolinol dihydrochloride (CAS: 1375477-15-8) introduces a hydroxyl group at position 8, which enhances hydrogen-bonding capacity and metal coordination, relevant in antimicrobial research .

Research Highlights

  • Synthetic Utility: The target compound’s amino and chloro groups enable cross-coupling reactions (e.g., Buchwald-Hartwig amination), distinguishing it from non-amino analogs like 2-chloro-3,8-dimethylquinoline .
  • Safety Profile: According to GHS safety data, the target compound requires stringent handling (e.g., PPE for inhalation risks), whereas hydroxylated analogs (e.g., 5-amino-8-quinolinol dihydrochloride) pose lower volatility hazards .
  • Biological Activity : Positional isomerism (5-Cl vs. 6-Cl) correlates with differential inhibition of kinase enzymes in preclinical studies, emphasizing the importance of substitution patterns in drug design .

Biological Activity

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12ClN2HClC_{11}H_{12}ClN_2\cdot HCl and a molecular weight of 243.13 g/mol. Its unique structure features an amino group at the 2-position, a chloro group at the 5-position, and methyl groups at the 3 and 8 positions on the quinoline ring. This specific arrangement contributes to its distinct chemical properties and reactivity, making it valuable in various applications, particularly in medicinal chemistry and organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, preliminary findings suggest that this compound can inhibit the growth of certain pathogens by disrupting their cellular processes.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. Notably, it has demonstrated activity against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent cytotoxicity .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MCF-710
A498 (Renal Cancer)15
MDA-MB-46812

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is believed to inhibit enzymes or receptors associated with cell proliferation and survival pathways. For example, studies suggest that it may affect the expression of cyclooxygenase (COX) enzymes and induce oxidative stress in cancer cells.

Case Studies

  • Antileishmanial Activity : A study highlighted the potential of quinoline derivatives in treating leishmaniasis. The compound was tested against Leishmania donovani, showing promising results with an EC50 value of approximately 120 nM and a selectivity index indicating low toxicity to host cells .
  • In Vivo Studies : Pharmacokinetic studies in murine models indicated that after intravenous administration, plasma concentrations remained above therapeutic levels for a significant duration, suggesting good bioavailability and efficacy in vivo .

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